molecular formula C21H27NO4S B14993642 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B14993642
M. Wt: 389.5 g/mol
InChI Key: IHNGXUBGAQPCHN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the benzamide core: This can be achieved through the reaction of 4-tert-butylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the tetrahydrothiophene moiety: This step involves the reaction of the benzamide intermediate with a thiol compound, followed by oxidation to form the 1,1-dioxidotetrahydrothiophene group.

    Attachment of the furan ring: The final step involves the alkylation of the benzamide intermediate with a 5-methylfuran-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene moiety.

    Substitution: The benzamide and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or furan rings.

Scientific Research Applications

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Biological Activity

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H27_{27}NO4_4S
  • Molecular Weight : 389.5 g/mol
  • CAS Number : 879927-00-1

The structure incorporates a benzamide core with a tert-butyl group and a dioxidotetrahydrothiophen moiety, which may enhance its biological activity through various mechanisms.

Preliminary studies suggest that the compound may exhibit significant biological activity through several potential mechanisms:

  • Enzyme Interaction : The dioxidotetrahydrothiophen group may facilitate redox reactions, allowing the compound to interact with specific enzymes or receptors, thereby modulating their activity.
  • Binding Affinity : The benzamide core likely aids in binding interactions with protein targets, influencing various biochemical pathways.
  • Antioxidant Activity : The presence of sulfur in the dioxidotetrahydrothiophen moiety may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Studies

Research on compounds with similar structures indicates promising biological activities. Here are some findings related to the biological effects of this compound:

Anticancer Activity

A study investigating related benzamide derivatives highlighted their anticancer potential. For instance, derivatives of gallic acid demonstrated significant inhibition of cell proliferation in colon cancer cell lines (HCT-116), with IC50_{50} values indicating effectiveness compared to standard treatments like doxorubicin . Although specific data on the compound is limited, its structural similarities suggest it may also exhibit anticancer properties.

Antimicrobial Properties

Compounds featuring the dioxidotetrahydrothiophen moiety have been noted for their antimicrobial activities. The ability to engage in redox reactions could enhance their efficacy against various pathogens.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightNotable Biological Activity
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(methyl)benzyl]benzamideC25_{25}H33_{33}NO3_3S427.6 g/molPotential anticancer activity
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(ethyl)benzyl]benzamideC25_{25}H33_{33}NO3_3S427.6 g/molAntimicrobial properties observed

This table illustrates the structural and functional relationships between similar compounds and their respective biological activities.

Case Studies

While direct case studies specifically on this compound are scarce, research into analogous compounds provides insight into its potential applications:

  • Anticancer Research : Investigations into benzamide derivatives have shown varying degrees of cytotoxicity against cancer cell lines, suggesting a need for further exploration of this compound's effects.
  • Antimicrobial Studies : Similar compounds have demonstrated significant antimicrobial activity against a range of bacterial strains, warranting further investigation into this compound's efficacy.

Properties

Molecular Formula

C21H27NO4S

Molecular Weight

389.5 g/mol

IUPAC Name

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C21H27NO4S/c1-15-5-10-19(26-15)13-22(18-11-12-27(24,25)14-18)20(23)16-6-8-17(9-7-16)21(2,3)4/h5-10,18H,11-14H2,1-4H3

InChI Key

IHNGXUBGAQPCHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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